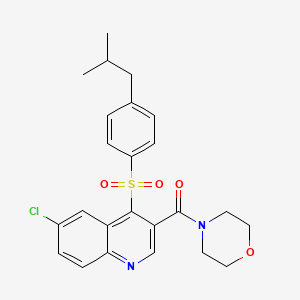

(6-Chloro-4-((4-isobutylphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (6-Chloro-4-((4-isobutylphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone is a chemical compound with versatile applications in scientific research. It belongs to the class of quinoline derivatives, which are nitrogen-containing bicyclic compounds widely found throughout nature . These derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Synthesis Analysis

The synthesis of quinoline derivatives, including(6-Chloro-4-((4-isobutylphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone, often involves chemical modification of the quinoline nucleus . This approach is commonly used in drug discovery, leading to improved therapeutic effects . Molecular Structure Analysis

The molecular structure of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring . The quinoline nucleus is present in numerous biological compounds, contributing to their diverse biological activities .Chemical Reactions Analysis

Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . The specific chemical reactions involving(6-Chloro-4-((4-isobutylphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone would depend on its specific molecular structure and the conditions under which it is used. Physical And Chemical Properties Analysis

The physical and chemical properties of(6-Chloro-4-((4-isobutylphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone would depend on its specific molecular structure. Quinoline derivatives are generally known for their stability and reactivity, which make them useful in various applications .

Scientific Research Applications

Antimicrobial and Antimalarial Agents

- Design and Synthesis for Antimicrobial and Antimalarial Activities : Quinoline derivatives have been synthesized and evaluated for their antimicrobial and antimalarial activities. For instance, a series of new quinoline-based 1,2,3-triazoles showed promising results against various microorganisms and P. falciparum, highlighting the therapeutic potential of such compounds (Parthasaradhi et al., 2015).

Structural Studies and Properties

- Salt and Inclusion Compounds : Research on the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides revealed insights into gel formation and crystalline solid structures, offering potential applications in materials science (Karmakar et al., 2007).

Synthetic Methodologies

- Facile Synthesis Approaches : Studies have focused on developing efficient synthetic routes for quinoline derivatives, demonstrating the chemical versatility and potential application in creating complex molecules for various research purposes (Manoj & Prasad, 2010).

Fluorescence and Labeling Applications

- Novel Stable Fluorophore : The development of new fluorophores based on quinolone derivatives for biomedical analysis, such as 6-methoxy-4-quinolone, which shows strong fluorescence in a wide pH range, indicates their potential use in fluorescent labeling and imaging (Hirano et al., 2004).

Mechanism of Action

The mechanism of action of quinoline derivatives is largely dependent on their molecular structure. They are known to exhibit a wide range of biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, anti-inflammatory, antioxidant, and anti-HIV activities .

Future Directions

The future directions for research on (6-Chloro-4-((4-isobutylphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone and other quinoline derivatives could involve the development of new molecules containing the quinoline nucleus, with the aim of achieving more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name |

[6-chloro-4-[4-(2-methylpropyl)phenyl]sulfonylquinolin-3-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN2O4S/c1-16(2)13-17-3-6-19(7-4-17)32(29,30)23-20-14-18(25)5-8-22(20)26-15-21(23)24(28)27-9-11-31-12-10-27/h3-8,14-16H,9-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTIPJHZOSSBJAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)S(=O)(=O)C2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Chloro-4-((4-isobutylphenyl)sulfonyl)quinolin-3-yl)(morpholino)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2514494.png)

![methyl 5-{[2-oxo-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]methyl}-2-furoate](/img/structure/B2514503.png)

![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2514504.png)

![Ethyl 6-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B2514506.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(tetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2514509.png)

![N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]-N'-phenylurea](/img/structure/B2514510.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-tosylacetamide](/img/structure/B2514512.png)

![N-cyclopentyl-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2514513.png)

![1-[6-(4-Fluorophenyl)pyridazin-3-yl]-N-methyl-N-[(5-propan-2-yl-1,3-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2514516.png)